3-(Cyclopentylsulfanyl)cyclobutan-1-ol
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Overview
Description
3-(Cyclopentylsulfanyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₉H₁₆OS It is characterized by a cyclobutane ring substituted with a cyclopentylsulfanyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylsulfanyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with cyclopentylthiol in the presence of a base. The reaction proceeds through the formation of a thioketal intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylsulfanyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(Cyclopentylsulfanyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism by which 3-(Cyclopentylsulfanyl)cyclobutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopentylsulfanyl group can modulate the compound’s reactivity and binding affinity, while the cyclobutane ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler analog with only a hydroxyl group attached to the cyclobutane ring.
Cyclopentylmethanol: Contains a cyclopentyl group attached to a methanol moiety.
Cyclopentylthiol: Features a cyclopentyl group attached to a thiol group.
Uniqueness
3-(Cyclopentylsulfanyl)cyclobutan-1-ol is unique due to the combination of a cyclobutane ring, a cyclopentylsulfanyl group, and a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Biological Activity
3-(Cyclopentylsulfanyl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a cyclopentylthio group and a hydroxyl group. The molecular formula is C9H16OS, with a molecular weight of 176.29 g/mol.
Property | Value |
---|---|
Molecular Formula | C₉H₁₆OS |
Molecular Weight | 176.29 g/mol |
IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.
- Antioxidant Properties : The presence of the hydroxyl group is significant for antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in biological systems.
- Cytotoxic Effects : Some investigations have indicated that this compound may possess cytotoxic properties against specific cancer cell lines, warranting further study into its mechanisms and therapeutic potential.
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Group : This functional group is known to participate in hydrogen bonding, enhancing the compound's interaction with biological macromolecules.
- Thioether Group : The cyclopentylthio moiety may facilitate interactions with proteins or enzymes, potentially modifying their activity.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various sulfanyl compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL .
- Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis at higher concentrations (100 µg/mL), suggesting potential as an anticancer agent .
Properties
Molecular Formula |
C9H16OS |
---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
3-cyclopentylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C9H16OS/c10-7-5-9(6-7)11-8-3-1-2-4-8/h7-10H,1-6H2 |
InChI Key |
MVOVWPWUKAJUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2CC(C2)O |
Origin of Product |
United States |
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